1,2-Ethanediol Disodium Salt

Description

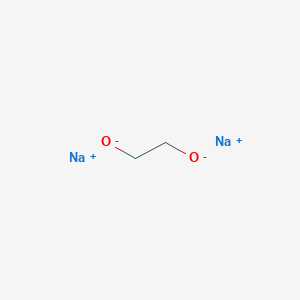

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;ethane-1,2-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.2Na/c3-1-2-4;;/h1-2H2;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQFSKAWABBDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Na2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Preparation Methodologies

Laboratory-Scale Synthesis Protocols

Laboratory preparation of 1,2-Ethanediol (B42446) disodium (B8443419) salt requires careful control over reaction conditions to ensure high yield and purity. The primary methods employed are deprotonation through neutralization reactions and direct reactions with alkali metals.

Neutralization reactions involve treating 1,2-Ethanediol with a strong base to remove the acidic protons from its two hydroxyl groups.

The synthesis of 1,2-Ethanediol disodium salt via neutralization with sodium hydroxide (B78521) (NaOH) is governed by precise stoichiometric control. The reaction proceeds as follows:

HOCH₂CH₂OH + 2 NaOH → NaOCH₂CH₂ONa + 2 H₂O

To achieve complete deprotonation of both hydroxyl groups, a 1:2 molar ratio of 1,2-Ethanediol to sodium hydroxide is theoretically required. Using exactly two molar equivalents of NaOH is crucial for driving the reaction toward the formation of the disodium salt. smolecule.com However, since 1,2-Ethanediol is a weaker acid (pKa ≈ 15.1) than water (pKa ≈ 14.0), the reaction with hydroxide is an equilibrium process. quora.comechemi.com To shift the equilibrium to the right, it is often necessary to remove the water produced during the reaction, for instance, by heating the mixture. sciencemadness.org If anhydrous sodium hydroxide is dissolved in pure ethylene (B1197577) glycol, only a small percentage reacts to form the monosodium salt, and the formation of the disodium salt is highly unfavored without driving off the water. echemi.com

Table 1: Stoichiometric Ratios for Deprotonation Reactions

| Reactant A | Reactant B | Stoichiometric Ratio (A:B) | Product |

| 1,2-Ethanediol | Sodium Hydroxide | 1:2 | This compound |

| 1,2-Ethanediol | Sodium Metal | 1:2 | This compound |

The choice of solvent and reaction conditions plays a critical role in the successful synthesis of this compound.

Solvent: Anhydrous solvents, such as ethanol (B145695), are typically used to dissolve the 1,2-Ethanediol and facilitate the reaction. smolecule.com The use of an anhydrous medium is essential because the product, an alkoxide, is highly susceptible to hydrolysis. iaea.org Any water present can react with the glycolate (B3277807) product, reforming the starting materials and hindering the formation of the disodium salt. echemi.com

Reaction Conditions: The reaction is commonly conducted under reflux conditions, with temperatures typically ranging from 70–90°C. Some laboratory protocols recommend temperatures between 60-80°C. smolecule.com Heating the reaction mixture serves to accelerate the reaction kinetics and helps to drive off the water formed, pushing the equilibrium towards the desired product. sciencemadness.org

Sodium carbonate (Na₂CO₃) is a weaker base compared to sodium hydroxide. While it can be used in some syntheses involving diols, its effectiveness in fully deprotonating 1,2-Ethanediol to its disodium salt is limited. mdpi.comacs.org The reaction between 1,2-Ethanediol and sodium carbonate is less favorable for producing the disodium salt compared to using a stronger base like NaOH or a reactive metal like sodium. smolecule.comechemi.com In some applications, such as the synthesis of certain diol derivatives, potassium carbonate (K₂CO₃), a similar base, is used to catalyze the initial deprotonation step for reactions with glycerol (B35011) carbonate. mdpi.com However, for complete deprotonation to the disalt, stronger reagents are generally required.

A more direct and highly effective method for preparing alkoxides is the reaction of an alcohol with an alkali metal.

The reaction of 1,2-Ethanediol with metallic sodium is a classic and vigorous redox reaction that yields the disodium salt and hydrogen gas. quora.comquora.comyoutube.com The balanced chemical equation is:

HOCH₂CH₂OH + 2 Na → NaOCH₂CH₂ONa + H₂↑

This method avoids the production of water, thereby circumventing the equilibrium issues associated with neutralization reactions. quora.comquora.com The reaction proceeds in a stepwise manner. Initially, at a lower temperature (around 50°C), the monosodium glycolate is formed. quora.combrainly.inbrainly.in To drive the reaction to completion and form the disodium glycolate, heating at a higher temperature is necessary. brainly.inbrainly.in The reaction should be conducted in an anhydrous environment, as sodium metal will preferentially react with any water present. quora.comquora.com

Table 2: Comparison of Synthesis Conditions

| Method | Base/Reagent | Solvent | Temperature | Key Considerations |

| Neutralization | Sodium Hydroxide | Anhydrous Ethanol | 70-90°C (Reflux) | Requires removal of water to drive equilibrium. smolecule.comsciencemadness.org |

| Direct Metal Reaction | Sodium Metal | Anhydrous (e.g., excess glycol) | 50°C to higher temp | Exothermic reaction, produces flammable H₂ gas. quora.combrainly.in |

Salt Formation and Precipitation Techniques

A key method for synthesizing this compound involves the neutralization of ethylene glycol. smolecule.com This process is typically achieved by reacting ethylene glycol with a strong sodium base, such as sodium hydroxide, in a precise 1:2 molar ratio to ensure the complete deprotonation of both hydroxyl groups.

In certain synthetic approaches, the principle of "salting out" can be employed to facilitate the precipitation of the desired product. smolecule.com By mixing solutions of ethylene glycol and a sodium source, the addition of salts like sodium chloride or sodium sulfate (B86663) under specific conditions can decrease the solubility of the this compound in the reaction medium, causing it to precipitate out of the solution. smolecule.com This technique is a method for driving the equilibrium towards the formation of the solid salt product.

Industrial-Scale Production and Process Optimization

The transition from laboratory-scale synthesis to industrial production necessitates a focus on scalability, consistency, and efficiency. Modern chemical manufacturing employs advanced systems and precise control to maximize yield and purity.

Continuous Flow Reactor Systems for Scalability

For industrial-scale synthesis of alkoxides like this compound, continuous flow reactors are often employed to ensure scalability and consistency. Unlike batch processing, where reactants are mixed in a large vessel, continuous flow systems involve pumping reagents through tubes or channels where the reaction occurs. vapourtec.comnih.gov This approach allows for superior control over reaction parameters. Systems can range from packed-bed or tubular reactors to microreactors that enable highly efficient and controlled manufacturing of metal oxides and alkoxides. vapourtec.comresearchgate.netchemistryviews.org This methodology provides a safer, more consistent, and automated process for producing organometallic reagents on a large scale. nih.gov

Key Process Control Parameters for Yield Enhancement (e.g., Residence Time, Temperature Control, pH Monitoring)

To optimize the industrial production of this compound, several key process parameters are meticulously controlled to enhance the yield, which can exceed 95%.

Residence Time: The amount of time the reactants spend in the reactor is critical. For this process, a residence time of 30 to 60 minutes is typically required to ensure the reaction goes to completion.

Temperature Control: The reaction temperature is maintained within a narrow range of 80–85°C. This is often achieved using jacketed reactors, which circulate a heating or cooling fluid around the reaction vessel to provide precise temperature control and prevent thermal degradation of the product.

pH Monitoring: Inline pH monitoring is crucial. Maintaining stoichiometric neutrality by ensuring the correct pH confirms that the ethylene glycol is fully deprotonated without the presence of excess base, which could lead to side reactions or impurities.

Below is a table summarizing the key process control parameters for yield enhancement.

| Parameter | Control Method | Optimal Range/Value | Purpose |

| Temperature | Jacketed Reactors | 80–85°C | Accelerate kinetics while preventing thermal degradation. |

| Residence Time | Flow Rate Adjustment | 30–60 minutes | Ensure complete reaction and deprotonation. |

| pH | Inline pH Monitoring | Stoichiometric Neutrality | Maximize yield (>95%) and prevent side reactions. |

Isolation and Purification Techniques for this compound

Following the chemical synthesis, a series of steps are required to isolate the this compound from the reaction mixture and purify it to the desired specification. The end product is typically a white crystalline solid.

The initial isolation is often achieved through filtration to separate the solid product from the liquid solvent. smolecule.com This is followed by solvent evaporation, frequently conducted under reduced pressure, to remove any residual solvent from the product.

For purification, recrystallization is a common and effective technique. This involves dissolving the crude salt in a hot solvent, such as ethanol or acetone, and then allowing it to cool slowly. As the solution cools, the solubility of the this compound decreases, causing it to crystallize out, leaving impurities behind in the solvent. The final steps typically involve careful drying procedures to yield the pure disodium salt. smolecule.com

Chemical Reactivity and Mechanistic Investigations of 1,2 Ethanediol Disodium Salt

General Principles of Alkoxide Reactivity

1,2-Ethanediol (B42446) disodium (B8443419) salt, also known as disodium ethylene (B1197577) glycolate (B3277807), is a dialkoxide derived from the deprotonation of both hydroxyl groups of 1,2-ethanediol (ethylene glycol). nih.gov As such, its reactivity is governed by the fundamental principles of alkoxide chemistry. Alkoxides (RO⁻M⁺) are conjugate bases of alcohols and are characterized as strong bases and potent nucleophiles. nih.gov The presence of two alkoxide functional groups in 1,2-ethanediol disodium salt makes it a bifunctional reagent capable of participating in a variety of chemical transformations.

Nucleophilic Character and Electronic Properties

The primary driver of the reactivity of this compound is its pronounced nucleophilic character. nih.gov The oxygen atoms bear a negative charge, making them electron-rich centers that readily seek out and attack electrophilic (electron-deficient) sites in other molecules. nih.gov This nucleophilicity allows for the formation of new carbon-oxygen bonds, which is a cornerstone of its utility in organic synthesis. nih.gov

Role as a Tetrahedral Intermediate in Nucleophilic Attacks on Carbonyl Groups

In reactions involving carbonyl compounds (such as aldehydes and ketones), alkoxides like this compound can act as nucleophiles, attacking the electrophilic carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate. nih.gov Such intermediates are pivotal in a variety of chemical reactions and are a key step in many nucleophilic addition and substitution mechanisms at carbonyl centers. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a hallmark of alkoxide reactivity, and this compound is an effective reagent in this class of reactions. nih.gov These reactions involve the displacement of a leaving group on an electrophilic substrate by the nucleophilic alkoxide.

Reactivity with Electrophilic Substrates

This compound readily reacts with a variety of electrophilic substrates. The negatively charged oxygen atoms are driven to attack electron-deficient centers, leading to the formation of new covalent bonds. nih.gov Common electrophiles include alkyl halides, sulfonates (e.g., tosylates and mesylates), and other compounds with good leaving groups. The reaction generally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, especially when the electrophile is a primary or secondary substrate. In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside of the leaving group in a concerted step, resulting in an inversion of stereochemistry if the carbon is chiral.

Formation of Ethers and Esters

A significant application of this compound in nucleophilic substitution is the synthesis of ethers, most notably through the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.org This reaction involves the reaction of the dialkoxide with an organohalide to form an ether. byjus.comwikipedia.org Given that this compound possesses two nucleophilic centers, it can react with dihaloalkanes or other suitable dielectrophiles to form cyclic ethers, such as crown ethers. The yield of such reactions can be influenced by a "template effect," where a cation can help organize the reacting molecules for cyclization.

While the formation of ethers is a primary application, the reaction of this compound with acyl chlorides or other activated carboxylic acid derivatives can lead to the formation of esters. The alkoxide attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and the formation of an ester linkage. This reaction is typically rapid and exothermic. libretexts.orgchemguide.co.uk

Reactions with Halogenated Compounds

The reaction of this compound with halogenated compounds is a classic example of nucleophilic substitution. Alkyl halides (R-X, where X = Cl, Br, I) are common substrates. The reactivity of the alkyl halide is dependent on the nature of the halogen (I > Br > Cl) and the structure of the alkyl group. Primary alkyl halides are most suitable for SN2 reactions with alkoxides, leading to high yields of the corresponding ether. masterorganicchemistry.comwikipedia.org

Data Tables

Due to the broad scope of possible reactions, a comprehensive data table with specific yields for all potential electrophiles is not feasible within this article. The following table provides a generalized overview of the expected reactivity based on the principles of nucleophilic substitution reactions.

| Electrophilic Substrate | Reaction Type | Major Product(s) | General Remarks |

| Primary Alkyl Halide (R-CH₂-X) | SN2 | Acyclic or Cyclic Diether | High yields of substitution products are generally expected. |

| Secondary Alkyl Halide (R₂-CH-X) | SN2 / E2 | Mixture of Diether and Alkene | The ratio of substitution to elimination products is sensitive to reaction conditions (temperature, solvent) and the steric bulk of the substrate and base. |

| Tertiary Alkyl Halide (R₃-C-X) | E2 | Alkene | Elimination is the predominant pathway. |

| Acyl Chloride (R-CO-Cl) | Nucleophilic Acyl Substitution | Diester | The reaction is typically fast and irreversible. |

| Dihaloalkane (X-R'-X) | SN2 (intramolecular) | Cyclic Ether (e.g., Crown Ether) | The yield is dependent on ring size and reaction conditions (e.g., high dilution favors cyclization). |

Advanced Studies in Reactions with Phosphazene Derivatives

The nucleophilic character of this compound makes it a key reagent in substitution reactions with phosphazene derivatives, particularly the cyclic phosphazene family. These reactions are notable for producing a variety of structurally complex products, driven by factors such as reactant ratios and the inherent flexibility of the phosphazene ring.

The reaction between octachlorocyclotetraphosphazene (B1205224) (N₄P₄Cl₈) and this compound in a tetrahydrofuran (B95107) (THF) solution is a significant area of study. rsc.org This reaction demonstrates two competing pathways—intermolecular and intramolecular processes—leading to a surprising array of products. rsc.org While short-chain diols like 1,2-ethanediol would typically be expected to form spiro products, this reaction yields a double-bridged compound and, unexpectedly, three ansa derivatives as major products. rsc.org

The formation of these ansa isomers, where the diol bridges a single phosphorus atom, is a noteworthy outcome. The products isolated from this reaction include a double-bridged derivative and several ansa derivatives (bis, tris, and tetrakis). rsc.org These compounds have been thoroughly characterized using elemental analysis, mass spectrometry, NMR spectroscopy (¹H and ³¹P), and X-ray crystallography. rsc.org

| Product Type | Description | Significance |

|---|---|---|

| Double Bridged | Two cyclotetraphosphazene rings linked by the diol. | Demonstrates an intermolecular reaction pathway. |

| Bis Ansa Derivative | A cyclotetraphosphazene ring with two ansa-forming diol bridges. | Highlights the unexpected intramolecular pathway. |

| Tris Ansa Derivative | A cyclotetraphosphazene ring with three ansa-forming diol bridges. | Further evidence of the favored ansa formation. |

| Tetrakis Ansa Derivative | A cyclotetraphosphazene ring with four ansa-forming diol bridges. | Represents the fully substituted ansa product. |

The preference for ansa isomer formation over spiro products in the reaction with cyclotetraphosphazene is attributed to the flexibility of the eight-membered (PN)₄ ring. rsc.org This is a significant departure from the behavior observed with the more rigid, planar six-membered cyclotriphosphazene (B1200923) (N₃P₃Cl₆), which exclusively yields spiro products with 1,2-ethanediol. rsc.org

The flexibility of the N₄P₄Cl₈ ring allows it to distort, accommodating the formation of the seven-membered ansa-rings. rsc.org Crystallographic data confirms this distortion of the cyclotetraphosphazene ring in the ansa products. rsc.org This structural adaptability makes the O–P–Cl bond angles in the ansa structure more favorable compared to the more strained O–P–O bond angles that would be present in a spiro derivative on the same ring system. rsc.org The greater reactivity and structural flexibility of the eight-membered ring, compared to its six-membered counterpart, is a key factor driving this unique reaction pathway. ias.ac.in

Oxidation Reactions

As a dialkoxide, this compound is susceptible to oxidation. This process involves the conversion of the alkoxide functional groups into higher oxidation states, typically forming carboxylate salts.

The oxidation of this compound is expected to yield sodium oxalate (B1200264) (Na₂C₂O₄). In this reaction, both alkoxide groups are oxidized to carboxylate groups, resulting in the formation of the disodium salt of oxalic acid. wikipedia.org Sodium oxalate is a stable, white crystalline solid. wikipedia.org This conversion represents a complete oxidation of the original diol structure.

The transformation of diols or their corresponding alkoxides into dicarboxylic acids or their salts requires potent oxidizing agents. Several reagents are capable of effecting this type of oxidative cleavage and conversion.

| Oxidizing Agent | Chemical Formula | Notes |

|---|---|---|

| Potassium Permanganate | KMnO₄ | A powerful oxidizing agent capable of converting primary alcohols and diols to carboxylic acids/carboxylates. libretexts.orgchemistrysteps.com Reaction conditions (temperature, pH) must be controlled to prevent unwanted side reactions. |

| Chromic Acid | H₂CrO₄ | Often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), it is a strong oxidant for alcohols. libretexts.org |

| Periodic Acid | H₅IO₆ | Specifically used for the cleavage of vicinal diols to form aldehydes or ketones. libretexts.org Further oxidation would be required to reach the dicarboxylate stage. |

Reduction Reactions

The reduction of this compound is not a common or favorable chemical transformation. The alkoxide functional groups (RO⁻) are electron-rich and are not susceptible to reduction by typical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents function by donating a hydride ion (H⁻), which reacts with electrophilic centers. The oxygen atoms in the disodium salt are nucleophilic, not electrophilic.

Reduction of an alkoxide would necessitate the cleavage of the carbon-oxygen bond, a process that is energetically unfavorable and would typically require harsh conditions or specialized reagents not common in standard organic synthesis. The parent compound, 1,2-ethanediol, is itself a product of the reduction of carbonyl compounds (like glyoxal) or the hydrolysis of ethylene oxide; therefore, further reduction of its deprotonated form is not a synthetically viable pathway.

Regeneration of 1,2-Ethanediol

This compound, the conjugate base of 1,2-ethanediol (ethylene glycol), can be readily converted back to the parent diol through hydrolysis. As a dialkoxide, the ethane-1,2-diolate anion is a strong base. quora.com When treated with water, which acts as a proton source, a rapid acid-base reaction occurs. Each alkoxide center is protonated by a water molecule, regenerating the two hydroxyl groups of 1,2-ethanediol and producing two equivalents of sodium hydroxide (B78521). quora.com

Na⁺⁻OCH₂CH₂O⁻Na⁺ + 2H₂O → HOCH₂CH₂OH + 2NaOH

This hydrolysis is a straightforward and efficient method for regenerating the diol from its salt. The equilibrium of this reaction lies far to the right due to the significant difference in acidity between 1,2-ethanediol and water.

Common Reducing Agents

The primary chemical role of this compound is that of a strong base and a potent nucleophile, owing to the negatively charged oxygen atoms. Its application as a substrate in reactions involving common reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is not a typical use case. These hydride reagents are primarily employed to reduce carbonyl compounds (aldehydes, ketones, esters, etc.) to alcohols. The disodium salt itself, lacking a reducible functional group like a carbonyl, would not be expected to react with these reducing agents.

In the context of reductions, alkoxides are more commonly encountered as intermediates or as the base component in the reaction medium, rather than the substrate to be reduced. For instance, reductions of esters often generate alkoxide leaving groups.

Deprotonation Reactions

As a strong, non-nucleophilic base, this compound is well-suited for deprotonation reactions, particularly for the formation of carbanionic intermediates from substrates with acidic protons.

This compound is capable of abstracting a proton from a carbon atom, a process that is particularly efficient if the resulting carbanion is stabilized. A primary example is the deprotonation of carbonyl compounds at the α-carbon to form enolate anions. lumenlearning.comlibretexts.orglibretexts.orgmasterorganicchemistry.comlibretexts.org The protons on the α-carbon of aldehydes, ketones, and esters are weakly acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the resulting enolate. masterorganicchemistry.comlibretexts.org

When this compound is used as the base, the alkoxide abstracts an α-proton, leading to the formation of a resonance-stabilized enolate. This intermediate has its negative charge delocalized between the α-carbon and the carbonyl oxygen. wikipedia.org The choice of a strong base like a dialkoxide ensures that a sufficient concentration of the enolate is generated to participate in subsequent reactions. libretexts.orglibretexts.org

Table 1: Formation of Carbanionic Intermediates

| Substrate | Acidic Proton | Base | Carbanionic Intermediate |

|---|---|---|---|

| Ketone (e.g., Acetone) | α-Hydrogen | This compound | Enolate |

This table illustrates the general process of forming carbanionic intermediates using this compound as a base.

Once formed, the carbanionic intermediate, such as an enolate, is a powerful nucleophile. lumenlearning.comlibretexts.org It can readily participate in a variety of reactions with electrophiles. A key application is in the formation of new carbon-carbon bonds through alkylation. libretexts.orglibretexts.org

In a typical alkylation reaction, the enolate attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction. lumenlearning.combyjus.comwikipedia.orgmasterorganicchemistry.com The nucleophilic carbon of the enolate displaces the halide leaving group, forming a new C-C bond at the α-position of the original carbonyl compound. For this reaction to be effective, primary or methyl halides are preferred, as secondary and tertiary halides are more prone to undergo elimination reactions in the presence of a strong base. lumenlearning.comwikipedia.orgmasterorganicchemistry.com

Besides alkylation, these carbanionic intermediates can react with other electrophiles. For instance, in a Claisen condensation, an ester enolate can attack the carbonyl carbon of another ester molecule. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.org The strong basic conditions provided by a reagent like this compound are essential to drive the initial deprotonation that initiates the condensation. wikipedia.orglibretexts.org Similarly, the nucleophilic oxygen atoms of the this compound itself can react with electrophiles, such as in the Williamson ether synthesis to form ethers from alkyl halides byjus.comwikipedia.orgmasterorganicchemistry.com or in the ring-opening of epoxides. pearson.comlibretexts.orgyoutube.com

Table 2: Subsequent Reactions of Carbanionic Intermediates

| Carbanionic Intermediate | Electrophile | Reaction Type | Product Class |

|---|---|---|---|

| Enolate | Alkyl Halide | SN2 Alkylation | α-Alkylated Carbonyl Compound |

| Enolate | Ester | Claisen Condensation | β-Keto Ester |

| Alkoxide | Alkyl Halide | Williamson Ether Synthesis | Ether |

This table outlines common electrophilic reactions involving intermediates generated by or related to this compound.

Applications of 1,2 Ethanediol Disodium Salt in Advanced Chemical Synthesis

Reagent in Organic Synthesis for Derivative Production

The primary role of 1,2-ethanediol (B42446) disodium (B8443419) salt in organic synthesis is as a powerful nucleophile for creating new carbon-oxygen bonds. This reactivity is fundamental to the production of a wide array of ethylene (B1197577) glycol derivatives. The classic application is in Williamson ether synthesis, where the alkoxide displaces a halide from an organic substrate.

Due to its difunctional nature, 1,2-ethanediol disodium salt can react with one or two equivalents of an alkyl halide. Reaction with two equivalents of an alkyl halide (R-X) yields a symmetrical 1,2-dialkoxyethane ether. Alternatively, reaction with a dihaloalkane (X-R'-X) can lead to the formation of cyclic ethers, such as crown ethers, which are valuable for their ability to complex with specific metal cations.

The general reactions can be summarized as follows:

Formation of Acyclic Ethers: C₂H₄(ONa)₂ + 2 R-X → R-O-CH₂-CH₂-O-R + 2 NaX

Formation of Cyclic Ethers (Macrocyclization): C₂H₄(ONa)₂ + X-R'-X → cyclo(-CH₂-CH₂-O-R'-O-) + 2 NaX

Detailed research has explored these pathways for various substrates. The high basicity of the alkoxide means that with secondary and tertiary alkyl halides, elimination reactions can compete with the desired substitution. Therefore, this method is most efficient for producing ethers from primary alkyl halides.

| Electrophile | Product Class | Reaction Type |

| Primary Alkyl Halide (e.g., Ethyl Bromide) | Acyclic Dialkoxyethane | Nucleophilic Substitution (Sₙ2) |

| Dihaloalkane (e.g., 1,3-Dichloropropane) | Cyclic Ether | Intramolecular Nucleophilic Substitution |

| Acyl Chloride (e.g., Benzoyl Chloride) | Diester | Nucleophilic Acyl Substitution |

Facilitation of Complex Molecular Structure Formation

The bifunctional nature of this compound makes it an excellent building block for constructing complex molecules, particularly macrocycles. Macrocyclization reactions are challenging because intermolecular polymerization often competes with the desired intramolecular cyclization. The use of a pre-organized or rigid reagent like this compound can favor the formation of the cyclic product.

In these syntheses, the disodium salt acts as a nucleophilic component that reacts with a suitable dielectrophile. The defined distance and geometry between the two nucleophilic oxygen atoms in the glycolate (B3277807) unit help to direct the cyclization process, a strategy sometimes referred to as a template effect, where the sodium cations may also play a role in pre-organizing the reacting molecules. This approach is a cornerstone of synthesizing polyaza macrocycles and crown ethers.

Research has demonstrated that this strategy is highly effective, often proceeding in high yield where other methods might fail or require high-dilution conditions to minimize polymerization. The resulting macrocyclic structures are pivotal in fields like supramolecular chemistry and catalysis.

Precursor for Other Metal Alkoxides and Organometallic Compounds

This compound serves as a valuable transfer reagent for introducing the ethylene glycolate ligand to other metals, thereby forming new metal alkoxides or organometallic compounds. Metal alkoxides are a critical class of compounds used extensively as catalysts and as precursors for advanced materials like metal oxides.

The reaction of the disodium salt with a different metal compound, often a metal halide, results in a salt metathesis (double displacement) reaction, yielding the new metal alkoxide and sodium halide as a byproduct. This method is advantageous because this compound is a readily prepared, strong alkoxide base.

A common and straightforward route to novel metal alkoxides is the reaction of a metal halide (M-Xn) with this compound. The strong thermodynamic driving force for the formation of a stable salt lattice (e.g., NaCl or NaBr) makes this reaction highly favorable.

The general reaction is: n C₂H₄(ONa)₂ + 2 M-Xn → 2 M(O-CH₂-CH₂-O)n/₂ + 2n NaX

This method avoids the generation of acidic byproducts like HCl, which can occur when reacting metal halides directly with alcohols, thus providing a cleaner reaction profile. It has been used to synthesize a variety of metal glycolates, including those of aluminum and other transition metals, which can then serve as single-source precursors for nanostructured metal oxides. For instance, a titanium glycolate complex, formed from a titanium alkoxide and ethylene glycol, can be thermally decomposed to produce titanium dioxide nanowires. Using the pre-formed disodium salt can facilitate similar transformations with a wider range of metal precursors.

| Metal Halide Input | Resulting Metal Alkoxide/Glycolate | Potential Application of Product |

| Titanium Tetrachloride (TiCl₄) | Titanium Ethylene Glycolate | Precursor for TiO₂ nanomaterials |

| Aluminum Trichloride (AlCl₃) | Aluminum Ethylene Glycolate | Ceramic precursor, Catalyst |

| Zinc Chloride (ZnCl₂) | Zinc Ethylene Glycolate | Precursor for ZnO, Gas sensors |

Role of 1,2 Ethanediol Disodium Salt in Polymer Science and Material Engineering

Utilization in Polymer and Resin Production

1,2-Ethanediol (B42446) disodium (B8443419) salt functions as a key ingredient in the synthesis of specific polymers and resins, primarily through anionic polymerization and as a catalyst in polycondensation reactions. Its bifunctional nature, possessing two alkoxide groups, allows it to act as a potent initiator or a building block in the formation of polymer chains.

One of the primary applications of 1,2-ethanediol disodium salt is in the anionic ring-opening polymerization of epoxides, such as ethylene (B1197577) oxide. In this process, the alkoxide anions initiate the polymerization by attacking the epoxide ring, leading to the formation of poly(ethylene glycol) (PEG) or polyethylene (B3416737) oxide (PEO). The disodium salt can initiate the growth of two polymer chains, potentially leading to polymers with a central ethylene glycol unit. The reaction proceeds in a living manner, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The use of alkoxy anions as initiators is a well-established method for producing monoalkyl-ether terminated PEGs researchgate.net.

In the production of polyesters, alkali metal alkoxides can act as catalysts. While specific studies focusing solely on this compound are limited, the general mechanism involves the activation of the monomer functional groups, facilitating the esterification or transesterification reactions that lead to polymer chain growth fiveable.menih.gov. For instance, in the synthesis of polyesters from diols and dicarboxylic acids, a catalyst is often employed to achieve high molecular weight polymers gdckulgam.edu.in. Metal alkoxides are known to be effective catalysts in such polycondensation reactions fiveable.me. The polycondensation of diol formate (B1220265) and methyl dicarboxylate in the presence of potassium tert-butoxide, another alkali metal alkoxide, has been shown to afford high-molecular-weight polyesters researchgate.net.

The table below summarizes the role of this compound and related alkoxides in polymer production.

| Polymer Type | Role of this compound/Alkoxide | Monomers | Resulting Polymer |

| Polyethers | Initiator | Ethylene Oxide | Poly(ethylene glycol) (PEG) |

| Polyesters | Catalyst | Diols and Dicarboxylic Acids/Diesters | Aliphatic Polyesters |

Intermediate for Modifying Chemical Properties of Polymeric Materials

This compound can be employed as an intermediate to modify the chemical properties of existing polymers. These modifications are often aimed at altering surface characteristics, introducing new functional groups, or creating cross-linked networks to enhance the material's performance.

Surface functionalization of polymers is a crucial technique for tailoring their interaction with other materials or biological systems rsc.org. While direct studies on this compound for this purpose are not abundant, the nucleophilic nature of the alkoxide groups allows for reactions with polymers containing electrophilic sites. For example, it could potentially be used to introduce hydroxyl-terminated side chains onto a polymer backbone, thereby increasing its hydrophilicity and altering its surface energy. The surface modification of polyethylene terephthalate (B1205515) (PET), for instance, has been achieved through various chemical treatments to introduce functional groups nih.govnih.govmdpi.comresearchgate.net.

Cross-linking is another method to significantly alter the properties of polymers, transforming them from thermoplastics to thermosets with improved mechanical strength, thermal stability, and chemical resistance. Dialkoxides can theoretically act as cross-linking agents for polymers containing suitable reactive groups, such as halides or epoxides. The two nucleophilic centers on the this compound can react with two different polymer chains, forming an ether linkage between them. While peroxide and amine-based cross-linking are more common, the use of alkoxides presents a potential route for creating specific network architectures mdpi.comyoutube.commdpi.com.

The table below outlines potential modifications to polymeric materials using this compound.

| Modification Type | Polymer Substrate (Example) | Intended Property Change |

| Surface Hydrophilization | Polymers with electrophilic groups | Increased wettability, improved biocompatibility |

| Cross-linking | Halogenated or epoxy-functionalized polymers | Enhanced mechanical strength and thermal stability |

| Introduction of Functional Groups | Polymer backbones with reactive sites | Altered chemical reactivity and physical properties |

Mechanistic Considerations in Polymerization Processes

The role of this compound in polymerization is governed by fundamental principles of organic and polymer chemistry, primarily involving nucleophilic attack and base catalysis.

In anionic ring-opening polymerization, the process is initiated by the nucleophilic attack of the alkoxide anion on one of the carbon atoms of the epoxide ring. This attack relieves the ring strain of the three-membered ring and results in the formation of a new alkoxide at the end of the opened chain. This newly formed alkoxide can then attack another monomer molecule, propagating the polymer chain. The process continues until all the monomer is consumed or the reaction is terminated by the addition of a protic source. The use of sodium methoxide (B1231860) as an initiator for the ring-opening polymerization of ethylene oxide has been studied, and it is understood that the chain growth step needs to overcome a specific energy barrier pku.edu.cn. Given that this compound contains two alkoxide centers, it can be considered a bifunctional initiator.

In the context of step-growth polymerization, such as polyesterification, metal alkoxides can function as catalysts through a coordination-insertion mechanism. The metal center of the alkoxide coordinates to the carbonyl oxygen of the ester or carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the hydroxyl group of the diol monomer. The reaction proceeds through a series of equilibrium steps, and the removal of the condensation byproduct (e.g., water or a small alcohol) is crucial to drive the reaction towards the formation of a high molecular weight polymer nih.gov. The catalytic activity in these systems is highly dependent on the nature of the metal and the reaction conditions researchgate.netrsc.org. Lewis acidic metal catalysts are often deactivated by water, which is a byproduct of the esterification reaction nih.gov.

The general mechanism for alkali metal alkoxide-catalyzed polyesterification can be summarized in the following steps:

Activation of Monomer: The alkali metal cation coordinates with the carbonyl oxygen of the dicarboxylic acid or its ester derivative.

Nucleophilic Attack: The diol, or the alkoxide end of a growing polymer chain, attacks the activated carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Chain Propagation: The intermediate collapses, eliminating a small molecule (like water or methanol) and forming a new ester linkage, thereby extending the polymer chain.

The bifunctional nature of this compound could also allow it to be incorporated into the polymer backbone during polycondensation if it reacts with a suitable comonomer, such as a diacyl chloride.

Applications of 1,2 Ethanediol Disodium Salt in Biochemical Research and Structural Biology

Protein Purification Methodologies

The purification of proteins from complex mixtures such as cellular lysates is a fundamental step in biochemical analysis. One common technique to selectively separate proteins is through precipitation, which can be induced by various agents, including salts.

Efficacy as a Precipitating Agent for Protein Separation from Cellular Lysates

The principle of "salting out" is a widely used method for protein precipitation. wikipedia.orgabcam.com This process involves the addition of a high concentration of a neutral salt to a protein solution. The salt ions compete with the protein for water molecules, effectively reducing the protein's solvation and leading to increased protein-protein interactions. wikipedia.org These interactions, driven by hydrophobic forces, cause the proteins to aggregate and precipitate out of the solution. abcam.com

The efficacy of a salt as a precipitating agent is influenced by the Hofmeister series, which ranks ions based on their ability to stabilize or destabilize protein structures and affect their solubility. While specific data for 1,2-Ethanediol (B42446) Disodium (B8443419) Salt is not available, its nature as a disodium salt suggests it could potentially be effective in salting out proteins. The high charge density of the sodium ions would allow them to effectively interact with water molecules, thereby promoting protein precipitation.

Illustrative Efficacy of Salt Precipitation in Protein Purification

| Protein Target | Initial Purity (%) | Purity after Salt Precipitation (%) | Yield (%) |

| Lysozyme | 25 | 75 | 85 |

| Bovine Serum Albumin | 40 | 80 | 90 |

| Catalase | 15 | 60 | 80 |

This table provides a generalized representation of the effectiveness of salt precipitation for protein purification and is not based on specific experimental data for 1,2-Ethanediol Disodium Salt.

Further research would be necessary to determine the optimal concentration and specific conditions for using this compound as a precipitating agent and to characterize its position within the Hofmeister series.

Protein Crystallization Techniques

Protein crystallization is a critical step for determining the three-dimensional structure of proteins using X-ray diffraction. This process requires the slow and controlled precipitation of protein molecules from a supersaturated solution to form well-ordered crystals.

Function as a Cryoprotectant in X-ray Diffraction Studies

To prevent damage from the formation of ice crystals during data collection at cryogenic temperatures (typically around 100 K), protein crystals are treated with a cryoprotectant. mdpi.com These substances allow the water in and around the crystal to form a vitreous, or glassy, state rather than a crystalline lattice. nih.gov

Ethylene (B1197577) glycol, the parent compound of this compound, is a commonly used cryoprotectant. mdpi.comnih.gov It is a small, water-miscible molecule that can penetrate the solvent channels of the protein crystal. The disodium salt form might also exhibit cryoprotective properties, although its ionic nature could influence its interaction with the protein and the solvent. The presence of ions could potentially alter the freezing point of the solution and contribute to vitrification.

Commonly Used Cryoprotectants in Protein Crystallography

| Cryoprotectant | Typical Concentration (v/v or w/v) | Properties |

| Glycerol (B35011) | 10-30% | High viscosity, effective vitrifying agent |

| Ethylene Glycol | 10-30% | Lower viscosity than glycerol, good for soaking |

| PEG 400 | 20-40% | Can also act as a precipitant |

| Sucrose | 20-40% | Often used for sensitive crystals |

This table lists common cryoprotectants and their typical usage. The potential cryoprotective properties of this compound would need to be experimentally verified.

Enhancement of Crystal Quality for Structural Analysis

The quality of a protein crystal, which is determined by the orderliness of the molecular packing, directly impacts the resolution of the diffraction data obtained. Various additives can be included in the crystallization solution to improve crystal quality by influencing nucleation and growth. Dehydration of crystals is one post-crystallization technique that can improve diffraction quality. nih.gov

While there is no direct evidence for the use of this compound for enhancing crystal quality, salts, in general, play a crucial role in protein crystallization by modulating protein solubility and promoting the formation of crystal contacts. nih.gov The specific ionic and chemical properties of this compound could potentially influence crystal packing and reduce solvent content, which may lead to improved diffraction resolution.

Influence on Enzyme Kinetics and Protein Interactions

The activity of enzymes and the interactions between proteins are highly sensitive to the composition of the surrounding solution, including the concentration and type of salts present.

Salts can influence enzyme kinetics by altering the three-dimensional structure of the enzyme, affecting the binding of the substrate to the active site, or by directly participating in the catalytic mechanism. researchgate.net High salt concentrations can sometimes lead to a decrease in enzyme activity due to denaturation or inhibition. Conversely, some enzymes require the presence of specific ions for optimal function.

Protein-protein interactions are also significantly affected by the ionic strength of the solution. nih.gov At low salt concentrations, electrostatic interactions (both attractive and repulsive) play a dominant role. As the salt concentration increases, these charges are screened, which can either promote or inhibit protein association depending on the specific proteins involved.

The effect of this compound on enzyme kinetics and protein interactions would depend on the specific enzyme or protein system being studied. The presence of sodium ions would increase the ionic strength of the solution, leading to a general screening of electrostatic interactions. The ethanediol component could also have specific effects on protein stability and hydration.

Hypothetical Effect of Increasing Salt Concentration on Enzyme Activity

| Salt Concentration (M) | Relative Enzyme Activity (%) |

| 0.0 | 100 |

| 0.1 | 110 |

| 0.5 | 90 |

| 1.0 | 70 |

| 2.0 | 40 |

This table illustrates a general trend that might be observed for the effect of salt concentration on the activity of a hypothetical enzyme and is not based on experimental data for this compound.

Coordination Chemistry and Metal Complexation Studies of 1,2 Ethanediol Disodium Salt

Interaction with Metal Ions

As a dialkoxide, 1,2-ethanediol (B42446) disodium (B8443419) salt is a potent nucleophile and a strong base. The negatively charged oxygen atoms readily interact with electrophilic metal centers. This interaction is the primary driving force for the formation of coordination compounds. The nature of the metal ion, including its charge, size, and electronic configuration, significantly influences the type and stability of the resulting complex.

The ethylene (B1197577) glycolate (B3277807) ligand can coordinate to a metal center in a bidentate fashion, forming a stable five-membered chelate ring. This chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is a key factor in the interaction of 1,2-ethanediol disodium salt with metal ions. The formation of this ring structure enhances the thermodynamic stability of the resulting metal complex.

Research has shown that the interaction of ethylene glycol, the parent compound of the disodium salt, with metal precursors can lead to the in-situ formation of metal glycolate complexes. For instance, the reaction of zinc formate (B1220265) with ethylene glycol at elevated temperatures results in the formation of zinc glycolate, Zn(OCH₂CH₂O). In this compound, the glycolate ligand chelates to the zinc center, forming a polymeric structure. While this involves the neutral diol as a starting material, it demonstrates the strong affinity of the deprotonated ethylene glycolate moiety for metal ions.

Studies on the polyol process, used for synthesizing metal nanoparticles, have also shed light on the interaction between ethylene glycol and metal ions. In the presence of a base, ethylene glycol can be deprotonated to form the ethylene glycol monoanion, which then coordinates with metal ions like Co²⁺ to form cobalt alkoxide species as intermediates. This highlights the initial step of interaction between the deprotonated diol and a metal center.

Formation of Stable Coordination Complexes

The interaction between this compound and metal ions leads to the formation of stable coordination complexes. While extensive studies on discrete, monomeric complexes with this specific ligand are not widely reported, the formation of polymeric coordination compounds and materials provides strong evidence of its coordinating ability.

In the synthesis of metal oxide nanowires, chain-like metal glycolate complexes have been identified as crucial intermediates. For example, the reaction of titanium alkoxides with ethylene glycol produces a titanium glycolate complex that subsequently forms uniform nanowires upon crystallization. This indicates the formation of a stable, ordered coordination structure.

The crystal structure of zinc glycolate, Zn(OCH₂CH₂O), reveals a polymeric network where the ethylene glycolate ligand acts as a bridging and chelating ligand. The zinc atoms are tetrahedrally coordinated by oxygen atoms from the glycolate ligands, demonstrating the formation of stable metal-oxygen bonds.

The following table summarizes some of the metal ions that have been shown to form complexes with the ethylene glycolate ligand and the nature of the resulting compounds.

| Metal Ion | Type of Compound/Complex | Observations |

| Zinc(II) | Polymeric Zinc Glycolate | Forms a stable polymeric structure with tetrahedrally coordinated zinc. |

| Titanium(IV) | Titanium Glycolate Nanowires | Acts as a precursor in the formation of TiO₂ nanowires, indicating a stable, ordered intermediate complex. |

| Cobalt(II) | Cobalt Alkoxide Intermediate | Forms as an intermediate in the polyol synthesis of cobalt nanoparticles. |

Further research is needed to isolate and characterize a broader range of discrete coordination complexes of this compound with various metal ions. Such studies would provide valuable data on their structural, spectroscopic, and stability properties, further elucidating the coordination chemistry of this versatile ligand.

Q & A

Q. What are the recommended synthetic routes for preparing 1,2-Ethanediol Disodium Salt in laboratory settings?

The synthesis typically involves neutralizing 1,2-ethanediol (ethylene glycol) with sodium hydroxide under controlled conditions. A stoichiometric reaction (1:2 molar ratio of glycol to NaOH) in anhydrous ethanol or water ensures complete deprotonation. Post-reaction, the product is isolated via solvent evaporation and recrystallized to enhance purity. Characterization by elemental analysis (Na content) and FT-IR spectroscopy (O-H and C-O stretching bands) confirms structural integrity .

Q. How can researchers verify the purity and stability of this compound after synthesis?

Purity is assessed through:

- Thermogravimetric Analysis (TGA) : To determine thermal stability and decomposition thresholds (e.g., dehydration or oxidation above 200°C).

- FT-IR Spectroscopy : Absence of broad O-H stretches (~3200-3600 cm⁻¹) confirms full deprotonation.

- Elemental Analysis : Sodium content should match the theoretical value (21.7% Na in C₂H₄O₂Na₂).

- pH Titration : Aqueous solutions should exhibit alkaline pH (~10-12) due to residual sodium ions .

Advanced Research Questions

Q. What experimental parameters govern the coordination behavior of this compound with transition metals (e.g., Co²⁺, Fe³⁺) in aqueous systems?

Key factors include:

- pH : Alkaline conditions favor ligand deprotonation, enhancing metal binding.

- Ligand-to-Metal Ratio : Excess ligand stabilizes complexes but may compete with other anions (e.g., sulfate).

- Counter-Ion Effects : Sulfate (from CoSO₄) can act as a co-ligand, altering complex geometry . Studies using UV-Vis spectroscopy and cyclic voltammetry reveal octahedral coordination for Co²⁺, with stability constants (log K) comparable to EDTA derivatives under similar conditions .

Q. How does this compound influence the thermodynamic stability of mixed-ligand complexes in solution?

Competing ligands (e.g., water, sulfate) and ionic strength significantly impact stability. For example, in Co²⁺ systems, 1,2-ethanediol displaces water ligands at pH > 8, forming [Co(C₂H₄O₂)₂]²⁻. Enthalpy-entropy compensation (ΔH vs. ΔS) from isothermal titration calorimetry (ITC) quantifies these interactions. Discrepancies in reported stability constants often arise from variations in ionic strength or temperature .

Q. What methodological precautions are critical for handling this compound in hygroscopic or oxidizing environments?

- Storage : Keep in airtight containers with desiccants (e.g., silica gel) to prevent hydration.

- Oxidation Avoidance : Store away from strong oxidizers (e.g., KMnO₄) to prevent exothermic decomposition.

- PPE : Use nitrile gloves and goggles to avoid skin/eye irritation, as sodium salts can form alkaline solutions .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported stability constants for metal complexes involving this compound?

- Standardize Conditions : Replicate experiments at fixed ionic strength (e.g., 0.1 M NaClO₄) and temperature (25°C).

- Cross-Validate Techniques : Compare results from potentiometry, spectrophotometry, and ITC to identify method-specific biases.

- Review Ligand Purity : Impurities (e.g., residual ethylene glycol) can skew binding measurements. NMR or HPLC validation is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.